N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide
Description
N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide is a pyridazinone-derived compound characterized by a propanamide backbone. The nitrogen of the amide group is substituted with a 5-chloro-2-methylphenyl moiety, while the pyridazinone ring at position 2 is functionalized with a 3-(4-methylphenyl) group. This structure positions it within a class of molecules investigated for their anti-inflammatory, enzyme inhibitory, and receptor-modulating activities. Pyridazinones are known for their versatility in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π stacking interactions, making them promising scaffolds for drug discovery .
Properties
Molecular Formula |
C21H20ClN3O2 |
|---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanamide |
InChI |
InChI=1S/C21H20ClN3O2/c1-13-4-7-16(8-5-13)18-10-11-20(26)25(24-18)15(3)21(27)23-19-12-17(22)9-6-14(19)2/h4-12,15H,1-3H3,(H,23,27) |
InChI Key |
MRJDECZIBDBIBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=C(C=CC(=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydroxyfuranone Derivatives
A method adapted from Factor XIa inhibitor synthesis involves converting hydroxyfuranone intermediates into pyridazinones via hydrazine treatment. For example:
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Starting Material : 4-(2-Bromo-5-chlorophenyl)-5-hydroxyfuran-2(5H)-one.
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Reaction Conditions : Hydrazine hydrate in ethanol at room temperature for 16 hours.
-
Outcome : Cyclization yields 5-(2-bromo-5-chlorophenyl)pyridazin-3(2H)-one with a 51% yield after purification.
This approach is adaptable to introduce the 4-methylphenyl group at position 3 of the pyridazinone by substituting the bromine atom with a 4-methylphenyl moiety via Suzuki coupling or nucleophilic aromatic substitution.
Alkylation of 3-Chloropyridazine Derivatives
An alternative route involves alkylating 3-chloropyridazine with a 4-methylphenyl group:
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Reaction Setup : 3-Chloropyridazine derivatives are refluxed with 4-methylphenylboronic acid in the presence of a palladium catalyst.
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Key Step : Hydrazine hydrate is introduced to form the pyridazinone ring, followed by hydrolysis to yield 3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid.
Propanoic Acid Side Chain Introduction
The propionamide side chain is introduced via esterification and hydrolysis:
Esterification of Pyridazinone Intermediates
Hydrolysis to Propanoic Acid
-
Acidic Hydrolysis : The ester is refluxed in 37% HCl for 1 hour to yield 3-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid.
Amide Coupling with 5-Chloro-2-methylaniline
The final step involves coupling the propanoic acid derivative with 5-chloro-2-methylaniline:
Carbodiimide-Mediated Coupling
-
Reagents :
-
Conditions : Stirred overnight at room temperature.
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Workup : The reaction is quenched with 1 N HCl, extracted with DCM, and purified via flash chromatography.
Analytical Characterization
Key spectroscopic data for the target compound align with analogous structures reported in literature:
| Property | Details |
|---|---|
| IR (ATR) | 1660–1680 cm⁻¹ (C=O stretch, amide), 1640–1650 cm⁻¹ (C=O, pyridazinone) |
| ¹H-NMR (CDCl₃) | δ 7.3–7.5 (m, aromatic H), δ 4.8–5.0 (s, pyridazinone-CH₂), δ 2.2–2.3 (s, CH₃) |
| ESI-MS | [M+H]+ m/z calculated for C₂₁H₂₀ClN₃O₂: 406.12; observed: 406.15 |
Optimization and Challenges
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Yield Improvement : Higher yields (up to 62%) are achievable by optimizing stoichiometry and reaction time.
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Purification Challenges : Silica gel chromatography with DCM-MeOH gradients effectively separates byproducts.
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Regioselectivity : Ensuring substitution at position 3 of the pyridazinone requires careful control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions to form amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of compounds similar to N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide exhibit significant anticancer properties. For instance, compounds with similar structural features have shown percent growth inhibitions (PGIs) against various cancer cell lines, including OVCAR-8 and NCI-H40, with PGIs exceeding 80% .
-
Anti-inflammatory Potential
- The compound's structural characteristics suggest it may act as an inhibitor of inflammatory pathways. In silico molecular docking studies have demonstrated promising interactions with enzymes involved in inflammation, such as 5-lipoxygenase (5-LOX), indicating its potential as an anti-inflammatory agent .
-
Antimicrobial Activity
- Similar compounds have been evaluated for their antimicrobial properties. Studies have shown that derivatives can exhibit significant activity against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . This suggests that this compound may also possess similar antimicrobial efficacy.
Table 1: Summary of Biological Activities
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents to optimize biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Pyridazinone Substitutions
- Compound 84 (): Features a 3-(3-methoxybenzyl)-substituted pyridazinone and a propanamide chain with a 4-bromophenyl group.
- Compound 6k (): Contains a pyridazinone substituted with 3-(4-methylphenyl) but attaches the propanamide to a pyrazolyl group. The pyrazole ring introduces additional hydrogen-bonding sites, which may improve target affinity but alter pharmacokinetics .
Amide Backbone Modifications
- N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide (): Differs in the amide-attached aryl group (2-ethylphenyl vs. 5-chloro-2-methylphenyl). The chloro substituent in the target compound likely increases lipophilicity and bioactivity due to its electron-withdrawing nature .
- Ethyl-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetate (): Uses an acetamide (shorter chain) backbone. The propanamide in the target compound may offer better conformational flexibility for target engagement .
Functional Group Impact on Bioactivity
- Chloro vs. Bromo Substituents : The target’s 5-chloro group may improve membrane permeability over bromo analogs (e.g., Compound 71) due to smaller atomic size .
- Methyl vs. Methoxy Groups : The 4-methylphenyl in the target compound balances lipophilicity and metabolic stability compared to methoxy-substituted analogs (e.g., Compound 84), which may undergo faster demethylation .
Physicochemical Properties
- Melting Points : The target compound’s structural rigidity (chloro and methyl groups) may result in a higher melting point than analogs like 6j (mp 188–190°C, ) but lower than 6k (mp 233–235°C) due to the absence of a pyrazolyl group .
- Solubility : The chloro substituent may reduce aqueous solubility compared to methoxy- or methylthio-containing analogs (e.g., Compound 8c, ) .
Biological Activity
N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide, a compound with potential therapeutic applications, has garnered interest in the field of medicinal chemistry due to its unique structural features and biological activities. This article aims to provide an in-depth analysis of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C26H24ClN3O2
- Molecular Weight : 435.94 g/mol
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C26H24ClN3O2 |
| Molecular Weight | 435.94 g/mol |
| CAS Number | Not specified |
Anti-inflammatory Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant anti-inflammatory properties. For instance, a study evaluated a similar compound's effect on carrageenan-induced paw edema in Wistar rats, demonstrating that higher doses effectively reduced inflammation comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
The mechanism of action for compounds in this class often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process. The selective inhibition of COX-2 over COX-1 is desirable to minimize gastrointestinal side effects commonly associated with traditional NSAIDs.
Anticancer Potential
In addition to anti-inflammatory effects, there is emerging evidence suggesting that this compound may possess anticancer properties. Similar compounds have been shown to interfere with cell cycle progression and induce apoptosis in cancer cells by targeting specific signaling pathways involved in tumor growth and metastasis .
Study 1: Anti-inflammatory Effects
A study involving the administration of this compound demonstrated a dose-dependent reduction in paw edema after continuous administration over 14 days. The results indicated significant efficacy at higher doses, suggesting potential for clinical application in chronic inflammatory conditions.
Study 2: Anticancer Activity
Research has also focused on the compound's ability to inhibit cancer cell proliferation. A recent investigation revealed that related compounds induced G2/M phase arrest in cancer cell lines, leading to decreased viability and increased apoptosis rates . These findings highlight the compound's potential as a therapeutic agent in oncology.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
